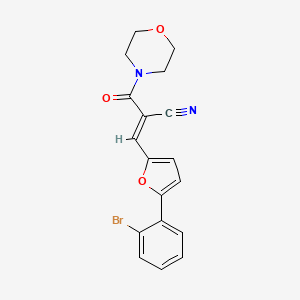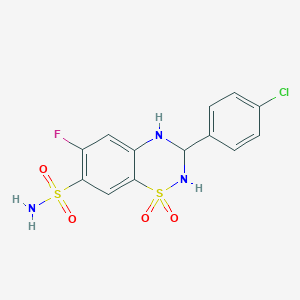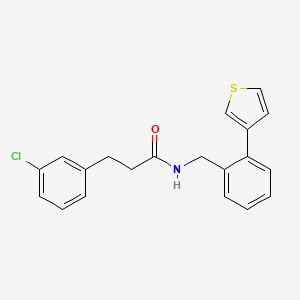
3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is a chemical compound that belongs to the class of amides. This compound has been extensively studied due to its potential use as a therapeutic agent in various diseases.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Studies
One significant application of derivatives of 3-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)propanamide is in the development of anticonvulsant medications. Research by Idris, Ayeni, and Sallau (2011) explored isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides, prepared through an uncatalysed amine exchange reaction, for their anticonvulsant properties. These compounds demonstrated potential against generalized seizures, with some isomers showing higher potency than standard drugs like phenytoin and valproate in maximal electroshock (MES) and subcutaneous pentylene tetrazole (scPTZ) seizure test models. Their safety profile was also deemed relatively safe based on acute toxicity studies, suggesting their great potential in anticonvulsant therapy (Idris, Ayeni, & Sallau, 2011).
Antimicrobial and Antifungal Properties
Another research direction involves the synthesis of derivatives for antimicrobial and antifungal applications. Baranovskyi, Symchak, Pokryshko, Klymnyuk, and Grishchuk (2018) reported on 3-(4-Acetylphenyl)-(2-methyl)-2-chloro(bromo, thiocyanato)propanamides, which exhibited notable antibacterial and antifungal activities. This suggests their derivatives could be useful in developing new antimicrobial agents, providing a foundation for further pharmacological exploration (Baranovskyi et al., 2018).
Environmental Impact Studies
The environmental impact of related compounds, especially those used in consumer products like sunscreens, has also been a subject of study. Kim and Choi (2014) conducted a review on benzophenone-3 (BP-3), a common component in organic sunscreen products. Their review discussed the physicochemical properties, toxicokinetics, environmental occurrence, and toxic effects of BP-3, highlighting its widespread use and potential impact on aquatic ecosystems. This research underscores the importance of understanding the environmental implications of chemicals used in everyday products and their metabolites (Kim & Choi, 2014).
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNOS/c21-18-6-3-4-15(12-18)8-9-20(23)22-13-16-5-1-2-7-19(16)17-10-11-24-14-17/h1-7,10-12,14H,8-9,13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGBKJIHOKZKGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

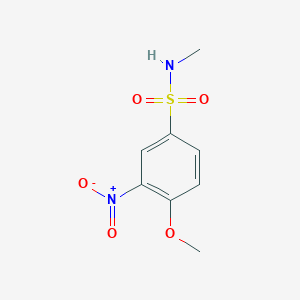

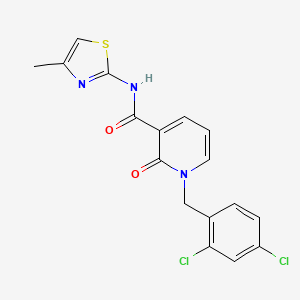

![2-Chloro-N-[[6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide](/img/structure/B2717223.png)
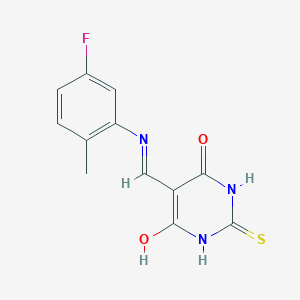
![4-[(4-Isopropylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B2717229.png)
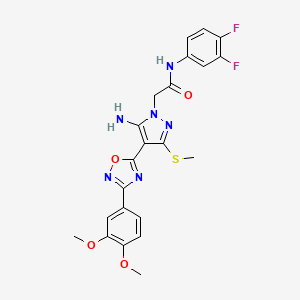

![(Z)-methyl 2-(4-ethoxy-2-((5,6,7,8-tetrahydronaphthalene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2717236.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2717238.png)
